REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([N+:8]([O-])=O)=[CH:6][CH:5]=[C:4]([Cl:11])[N:3]=1.[NH4+].[Cl-]>CO.CC(C)=O>[NH2:8][C:7]1[C:2]([Cl:1])=[N:3][C:4]([Cl:11])=[CH:5][CH:6]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
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4 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=CC=C1[N+](=O)[O-])Cl
|
Name
|
reduced iron
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
water alcohol
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO.CC(=O)C
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 1 hour
|
Duration
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1 h
|
Type
|
CUSTOM
|
Details
|
The insoluble material is then removed by filtration
|
Type
|
ADDITION
|
Details
|
The filtrate is treated with 0.4 g of Na2SO3 and 0.4 g of NaH2PO2
|
Type
|
CONCENTRATION
|
Details
|
the alcohol is concentrated under reduced pressure until precipitation
|
Type
|
CUSTOM
|
Details
|
The crystals corresponding to 3-amino-2,6- dichloropyridine are collected on a filter
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
|
Smiles
|
NC=1C(=NC(=CC1)Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |